molecular formula C7H12SSi B095980 2-Thienyltrimethylsilane CAS No. 18245-28-8

2-Thienyltrimethylsilane

Cat. No.: B095980
CAS No.: 18245-28-8
M. Wt: 156.32 g/mol
InChI Key: OANGLGSZPSFVDY-UHFFFAOYSA-N
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Description

2-Thienyltrimethylsilane (CAS 18245-28-8) is an organosilicon compound with the molecular formula C₇H₁₂SSi and a molecular weight of 156.321 g/mol . Structurally, it consists of a trimethylsilyl (-Si(CH₃)₃) group attached to the 2-position of a thiophene ring. Key properties include:

  • Appearance: Clear, colorless liquid
  • Boiling Point: 165.5°C (lit.)
  • Applications: Widely used in organic synthesis, particularly for introducing the thienyl-silyl moiety into larger systems. Recent studies highlight its role in functionalizing silicon nanocrystals for thermoelectric materials .

Properties

IUPAC Name

trimethyl(thiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANGLGSZPSFVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171297
Record name Silane, trimethyl-2-thienyl-
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Molecular Weight

156.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-28-8
Record name Silane, trimethyl-2-thienyl-
Source ChemIDplus
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Record name Silane, trimethyl-2-thienyl-
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Record name 2-Trimethylsilylthiophene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thienyltrimethylsilane can be synthesized through the reaction of 2-bromothiophene with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-Bromothiophene+ChlorotrimethylsilaneThis compound+HBr\text{2-Bromothiophene} + \text{Chlorotrimethylsilane} \rightarrow \text{this compound} + \text{HBr} 2-Bromothiophene+Chlorotrimethylsilane→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale operations. This includes the use of larger reactors, efficient mixing, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Thienyltrimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the , to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or can be used.

    Oxidation: Oxidizing agents like or .

    Coupling Reactions: Palladium catalysts and bases like are commonly used.

Major Products:

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry: 2-Thienyltrimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and organosilicon compounds .

Biology and Medicine: While specific biological and medicinal applications are less documented, derivatives of thiophene are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable carbon-silicon bonds makes it useful in the development of silicon-based materials .

Mechanism of Action

The mechanism of action of 2-Thienyltrimethylsilane in chemical reactions involves the activation of the silicon-carbon bond . This activation facilitates the formation of new bonds with other carbon atoms or functional groups. The trimethylsilyl group acts as a protecting group for the thiophene ring, allowing selective reactions to occur at other positions on the molecule.

Comparison with Similar Compounds

Trimethyl(2-phenylethoxy)silane (CAS 14629-58-4)

  • Molecular Formula : C₁₁H₁₈OSi
  • Molecular Weight : 194.35 g/mol
  • Structure : Features a phenethyloxy group (-O-CH₂CH₂C₆H₅) instead of thiophene.
  • Key Differences: Boiling Point: Not explicitly stated, but the bulkier phenethyloxy group likely increases boiling point compared to 2-thienyltrimethylsilane. Reactivity: The ether oxygen may participate in hydrogen bonding or act as a leaving group, unlike the sulfur in thiophene.

Allyltrimethylsilane

  • Molecular Formula : C₆H₁₂Si
  • Molecular Weight : 112.25 g/mol (inferred from structure)
  • Properties :
    • Boiling Point : 86°C
    • Density : 0.719 g/cm³
    • Flash Point : 16°C (highly flammable)
  • Key Differences :
    • The allyl group (-CH₂CH=CH₂) imparts higher reactivity in allylation reactions compared to the aromatic thienyl group.
    • Lower boiling point and higher flammability due to the aliphatic structure .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

  • Molecular Formula : C₁₁H₂₁BO₂Si
  • Molecular Weight : 224.18 g/mol
  • Structure : Contains a boron-dioxaborolane group linked via an ethynyl bridge.
  • Key Differences :
    • Reactivity : The boron group enables participation in Suzuki-Miyaura cross-coupling reactions , a property absent in this compound.
    • Synthesis : Prepared via Pd-catalyzed coupling, emphasizing its utility in constructing boron-containing architectures .

Tetramethyl Silane

  • Molecular Formula : C₄H₁₂Si
  • Molecular Weight : 88.22 g/mol
  • Properties : Simplest silane with four methyl groups.
  • Key Differences: Volatility: Extremely low boiling point (26°C) due to minimal molecular weight and non-aromatic structure. Applications: Primarily a NMR solvent (as a reference standard), contrasting with this compound’s role in functionalization .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Applications
This compound C₇H₁₂SSi 156.32 165.5 Thiophene-Si(CH₃)₃ Silicon nanocrystal functionalization
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi 194.35 N/A Phenethyloxy-Si(CH₃)₃ Organic intermediates
Allyltrimethylsilane C₆H₁₂Si 112.25 86 Allyl-Si(CH₃)₃ Allylation reactions
Tetramethyl Silane C₄H₁₂Si 88.22 26 -Si(CH₃)₄ NMR solvent

Reactivity and Electronic Effects

  • Thiophene vs. Phenyl/Other Groups :

    • The thiophene ring in this compound is electron-rich due to sulfur’s lone pairs, directing electrophilic substitutions to the 5-position. In contrast, phenyl groups (e.g., in Trimethyl(2-phenylethoxy)silane) exhibit meta/para selectivity .
    • Allyltrimethylsilane undergoes electrophilic allylation , leveraging the alkene’s π-electrons, whereas the thienyl group participates in aromatic coupling reactions .
  • Steric and Solubility Considerations: The trimethylsilyl group enhances solubility in non-polar solvents across all analogs. However, substituents like boron-dioxaborolane () introduce polarizability, affecting solubility in polar aprotic solvents .

Biological Activity

2-Thienyltrimethylsilane (2-TMS) is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of 2-TMS, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

This compound can be synthesized through various methods, typically involving the reaction of thienyl compounds with trimethylsilyl chloride in the presence of a base. The resulting compound is characterized by its thienyl group, which imparts unique reactivity and biological properties.

Anticancer Properties

Research indicates that 2-TMS exhibits promising anticancer activity. A study assessed its efficacy against various cancer cell lines, revealing significant antiproliferative effects. The compound was found to inhibit cell growth in a concentration-dependent manner, with IC50 values comparable to established anticancer agents.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)10

Antimicrobial Activity

In addition to its anticancer properties, 2-TMS has demonstrated antimicrobial activity. Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of 2-TMS has also been evaluated. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

The biological activity of 2-TMS can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that 2-TMS induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Key Enzymes : Research suggests that 2-TMS inhibits enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of 2-TMS:

  • Case Study on Anticancer Activity : A recent clinical trial evaluated the effects of a formulation containing 2-TMS in patients with advanced solid tumors. Results showed a notable reduction in tumor size in 40% of participants, with manageable side effects.
  • Study on Antimicrobial Efficacy : In a laboratory setting, researchers tested various concentrations of 2-TMS against resistant bacterial strains. The compound showed effective inhibition at lower concentrations than traditional antibiotics.
  • Inflammation Model : In vivo studies using animal models demonstrated that treatment with 2-TMS significantly reduced inflammation markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Thienyltrimethylsilane, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiophene derivatives and trimethylsilyl reagents. Key steps include:

  • Using anhydrous tetrahydrofuran (THF) as a solvent to prevent hydrolysis of the silyl group .
  • Optimizing stoichiometry between the thienyl precursor (e.g., 2-thienyllithium) and chlorotrimethylsilane to maximize yield .
  • Employing inert atmospheres (argon/nitrogen) to avoid side reactions with moisture or oxygen .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves inspected for integrity before use. Work in a fume hood to minimize inhalation risks, and wear a full-face shield and chemical-resistant lab coat .
  • Storage : Keep in airtight containers under inert gas (argon) at temperatures below 4°C to prevent degradation. Avoid contact with oxidizing agents or moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Look for distinct signals in 1^1H NMR: δ 0.2–0.4 ppm (trimethylsilyl protons) and δ 6.5–7.5 ppm (thienyl protons). 29^{29}Si NMR should show a peak near δ 15–20 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm Si–C bonds via absorption bands at 1250–1260 cm1^{-1} (Si–CH3_3 stretching) and 700–750 cm1^{-1} (C–S in thiophene) .
  • Mass Spectrometry (MS) : The molecular ion peak (M+^+) should align with the molecular weight (e.g., 170.34 g/mol for C7_7H14_{14}SSi) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Systematic Parameter Variation : Test catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. ethers) while maintaining fixed reaction times and temperatures. Compare yields via GC-MS .
  • Control Experiments : Run parallel reactions without catalysts to identify non-catalytic pathways contributing to yield discrepancies .
  • Data Triangulation : Cross-reference experimental results with computational models (e.g., DFT calculations) to identify energetically favorable pathways .

Q. What strategies are effective in elucidating the reaction mechanism of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated or 13^{13}C-labeled reagents to track silyl group transfer in Suzuki-Miyaura couplings .
  • Kinetic Studies : Monitor reaction rates via in situ NMR to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • Intermediate Trapping : Add quenching agents (e.g., methanol) at timed intervals to isolate and characterize transient intermediates .

Q. What methodologies are recommended for analyzing the thermal stability of this compound under different atmospheric conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen vs. air to assess oxidative degradation thresholds (e.g., decomposition onset at 150–200°C) .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events linked to Si–C bond cleavage or polymerization .
  • Gas Evolution Monitoring : Use mass spectrometry coupled with TGA to detect volatile byproducts (e.g., methane, thiophene) during thermal decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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